molecular formula C9H9NO3 B2987094 methyl N-(3-formylphenyl)carbamate CAS No. 1260852-36-5

methyl N-(3-formylphenyl)carbamate

Cat. No.: B2987094
CAS No.: 1260852-36-5
M. Wt: 179.175
InChI Key: HJBMLBDYSHJCAK-UHFFFAOYSA-N
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Description

Methyl N-(3-formylphenyl)carbamate: is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a formyl group attached to the phenyl ring, which is further connected to a carbamate moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts is preferred due to their ease of recovery and recyclability .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl N-(3-formylphenyl)carbamate can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Mechanism of Action

The mechanism of action of methyl N-(3-formylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with the target molecule. This interaction can modulate the activity of the target, resulting in various biological effects .

Comparison with Similar Compounds

  • Methyl N-phenyl carbamate
  • 4-formylphenyl-N-phenylcarbamate
  • Methyl N-(4-methoxyphenyl)carbamate

Comparison:

Properties

IUPAC Name

methyl N-(3-formylphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-13-9(12)10-8-4-2-3-7(5-8)6-11/h2-6H,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJBMLBDYSHJCAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=CC(=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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